- Asymmetric synthesis of allylic secondary alcohols: a new general approach for the preparation of α-amino acidsTetrahedron, 2010, 66(29), 5349-5356,
Cas no 943-73-7 (L-Homophenylalanine)
L-Homophenylalanine Properties
Names and Identifiers
-
- (S)-2-Amino-4-phenylbutanoic acid
- (S)-alpha-Amino-benzenebutanoic acid
- RARECHEM BK PT 0049
- (S)-(+)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-HOMOPHENYLALANINE
- (S)-ALPHA-AMINOBENZENEBUTANOIC ACID
- 2-(S)-AMINO-4-PHENYLBUTANOIC ACID
- (+)-2-AMINO-4-PHENYLBUTYRIC ACID
- L-Homophenylalanine
- (2S)-2-amino-4-phenylbutanoic acid
- H-Homophe-OH
- HOMOPHENYLALANINE, L-(RG)
- (L)-Homophenylalanine
- L-Homophe
- L-高苯丙氨酸
- (αS)-α-Aminobenzenebutanoic acid (ACI)
- Benzenebutanoic acid, α-amino-, (S)- (ZCI)
- Butyric acid, 2-amino-4-phenyl-, L- (8CI)
- L
- (+)-(S)-Homophenylalanine
- (+)-L-Homophenylalanine
- (+)-Homophenylalanine
- (2S)-2-Azaniumyl-4-phenylbutanoate
- (S)-Homophenylalanine
- L-2-Amino-4-phenylbutyric acid
- L-Benzylalanine
- L-γ-Phenylbutyrine
- (+)-2-Amino-4-phenylbutyric acid
- BBA25087
- 943-73-7
- CHEMBL1233389
- Homophenylalanine
- AKOS015854054
- CHEBI:43103
- AC-9967
- MLS-0466785.0001
- 8JYL44CC06
- H0985
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.S)-
- Ethyl(+/-)-alpha-aminobenzenebutyrate
- SCHEMBL44311
- A844936
- (alphaS)-alpha-Aminobenzenebutanoic Acid
- EN300-98697
- h-hophe-oh
- l-(+)-homophenylalanine
- (S)alpha-amino4-phenyl-butyric acid
- AS-14310
- EINECS 213-403-3
- Z1255434715
- Q27120508
- (.ALPHA.S)-.ALPHA.-AMINOBENZENEBUTANOIC ACID
- L-hph
- L-HPA
- DTXSID001315729
- J-640374
- (2S)-2-amino-4-phenyl-butanoic acid
- CS-W000258
- (2S)-2-azaniumyl-4-cyclohexyl-butanoate;L-HOMOPHENYLALANINE
- homophenylalanine, l-
- JTTHKOPSMAVJFE-VIFPVBQESA-N
- AKOS015888227
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (S)-
- UNII-8JYL44CC06
- W-100197
- Benzenebutanoicacid,b-amino-,(bs)-
- C17235
- HOMOPHENYLALANINE, (+)-
- L-.GAMMA.-PHENYLBUTYRINE
- HY-I1029
- h-hfe-oh
- MFCD00002619
- (L)-homo-phenylalanine
- AM20041444
- CS-M2900
- L-Homophenylalanine,98%
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (S)-
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (ALPHAS)-
- L-GAMMA-PHENYLBUTYRINE
- +Expand
-
- MFCD00002619
- JTTHKOPSMAVJFE-VIFPVBQESA-N
- 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
- C(C1C=CC=CC=1)C[C@H](N)C(=O)O
Computed Properties
- 179.09500
- 2
- 3
- 4
- 179.095
- 13
- 164
- 0
- 1
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 63.3A^2
Experimental Properties
- 1.73140
- 63.32000
- 44 ° (C=1, 3mol/L HCl)
- 324.8℃ at 760 mmHg
- 300 ºC
- 150.2℃
- Soluble in dilute aqueous acid.
- Not determined
- Not determined
- 45 º (C=1, 3N HCl 19 ºC)
- 1.1248 (rough estimate)
L-Homophenylalanine Security Information
L-Homophenylalanine Customs Data
- 2922499990
-
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
L-Homophenylalanine Price
L-Homophenylalanine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Enantioselective Synthesis of L-Homophenylalanine by Whole Cells of Recombinant Escherichia coli Expressing L-Aminoacylase and N-Acylamino Acid Racemase Genes from Deinococcus radiodurans BCRC12827Biotechnology Progress, 2006, 22(6), 1578-1584,
Synthetic Circuit 3
- Amino acid anhydride hydrochlorides as acylating agents in friedel-crafts reaction: A practical synthesis of L-homophenylalanineSynthesis, 2001, (7), 1007-1009,
Synthetic Circuit 4
- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme SystemAdvanced Synthesis & Catalysis, 2012, 354(17), 3327-3332,
Synthetic Circuit 5
- Preparation method of 2-(S)-amino-4-arylbutyric acid compound from 2-(S)-amino-4-oxo-4-arylbutyric acid by reduction, ring-closing esterification and hydrogenation, China, , ,
Synthetic Circuit 6
- N-Acyliminium cyclization as an approach for an asymmetric synthesis of the pyrrolo[2,1-a]benzazepine ring systemSynthetic Communications, 2012, 42(6), 872-882,
Synthetic Circuit 7
- Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate AminotransferaseBiotechnology Progress, 2005, 21(2), 411-415,
Synthetic Circuit 8
1.2 Reagents: Sodium acetate
- DPAMPP in catalytic asymmetric reactions: enantioselective synthesis of L-homophenylalanineTetrahedron: Asymmetry, 2000, 11(7), 1487-1494,
Synthetic Circuit 9
- Method for preparing L-homophenylalanine from 2-oxo-4-phenylbutyric acid or its ester with homophenylalanine dehydrogenase, China, , ,
Synthetic Circuit 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Improved method of preparing 2(S)-amino-4-phenylbutyric acid, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Synthetic Circuit 12
- Hydrogene-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-18,
Synthetic Circuit 13
1.2 Catalysts: Graphene Solvents: Benzene ; 20 h, 180 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 °C
1.4 Reagents: Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Water ; 0.2 MPa, 90 °C
1.5 Reagents: Ammonia ; pH 5.5 - 5.8, 10 - 25 °C
- Process for preparation of L-homophenylalanine, China, , ,
Synthetic Circuit 14
- Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino AcidsACS Catalysis, 2019, 9(9), 8726-8730,
Synthetic Circuit 15
- Practical asymmetric syntheses of α-amino acids through carbon-carbon bond constructions on electrophilic glycine templatesJournal of the American Chemical Society, 1988, 110(5), 1547-57,
Synthetic Circuit 16
1.2 Reagents: Oxygen Catalysts: Palladium , D-Amino acid oxidase , Catalase ; 24 h, 30 °C
- Biocatalytic deracemization method for preparing non-natural L-amino acid using immobilized D-amino acid oxidase, China, , ,
Synthetic Circuit 17
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 7.2; pH 5.5
- Preparation method of L-phenylalanine or D-phenylalanine, China, , ,
Synthetic Circuit 18
- Process for preparation of 4-phenyl-α-aminobutyric acid, China, , ,
Synthetic Circuit 19
Synthetic Circuit 20
1.2 Reagents: NAD , Ammonium formate , Sodium chloride Catalysts: Formate dehydrogenase , Phenylalanine dehydrogenase Solvents: Water ; 12 h, pH 8.0, 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 25 °C
- Microparticle-Based Strategy for Controlled Release of Substrate for the Biocatalytic Preparation of L-HomophenylalanineACS Catalysis, 2014, 4(5), 1584-1587,
Synthetic Circuit 21
- Kinetic resolution of amino acid esters catalyzed by lipasesChirality, 1996, 8(6), 418-422,
L-Homophenylalanine Raw materials
- 4-Morpholinecarboxylic acid, 2-oxo-3-(2-oxo-2-phenylethyl)-5,6-diphenyl-, phenylmethyl ester, (3S,5S,6R)-
- 2-amino-4-phenyl-butanoic acid
- sodium 2-oxo-4-phenylbutanoate
- L-Homophenylalanine hydrochloride
- 5-(2-phenylethyl)imidazolidine-2,4-dione
- Benzenebutanoic acid, α-[(2,2,2-trichloroacetyl)amino]-, methyl ester, (αS)-
- Benzenebutanoic acid, α-azido-, (αS)-
- (αS)-α-[[(1S)-2-Hydroxy-1-phenylethyl]amino]benzenebutanoic acid
- (S)-4-Oxo-homophenylalanine Hydrochloride
- (αS)-α-Amino-γ-nitrobenzenebutanoic acid
- Benzenebutanoic acid, α-(acetylamino)-, ethyl ester, (αS)-
- 2(3H)-Furanone, 3-aminodihydro-5-phenyl-, (3S)-
- ethyl 2-amino-4-phenylbutanoate
- L-Aspartic acid
- L-Lysine
- Acetyl-d-homophenylalanine
- 2-Oxo-4-phenylbutanoic Acid
- 2-Amino-4-phenylbutanamide
L-Homophenylalanine Preparation Products
L-Homophenylalanine Suppliers
L-Homophenylalanine Related Literature
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1. Bifunctional chelating agents. Part 1. 1-(p-Aminophenethyl)-ethylenediaminetetra-acetic acidJanina Altman,Nurit Shoef,Meir Wilchek,Abraham Warshawsky J. Chem. Soc. Perkin Trans. 1 1983 365
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Peiran Ruan,Cefei Zhang,Jin Wu,Fengnan Xiao,Yongyan Zhang,Qingfa Tan,Zhishan Su,Xiaoming Feng,Xiaohua Liu Chem. Commun. 2023 59 8250
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Xinkuan Cheng,Xi Chen,Jinhui Feng,Qiaqing Wu,Dunming Zhu Catal. Sci. Technol. 2018 8 4994
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4. Crystal structures of methyl(L-tyrosinato)mercury(II) monohydrate and [L-(2-amino-4-phenylbutanoato)]methylmercury(II)Nathaniel W. Alcock,Paul A. Lampe,Peter Moore J. Chem. Soc. Dalton Trans. 1978 1324
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Peiran Ruan,Qiong Tang,Zun Yang,Xiaohua Liu,Xiaoming Feng Chem. Commun. 2022 58 1001
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Lihua Xie,Shunxi Dong,Qian Zhang,Xiaoming Feng,Xiaohua Liu Chem. Commun. 2019 55 87
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Kunru Yu,Xiaohua Liu,Xiaobin Lin,Lili Lin,Xiaoming Feng Chem. Commun. 2015 51 14897
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Gaochao Huang,Jie Yang,Xingang Zhang Chem. Commun. 2011 47 5587
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Chaoqi Ke,Zhenzhong Liu,Sai Ruan,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2021 8 5705
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Sai Ruan,Xiaobin Lin,Lihua Xie,Lili Lin,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2018 5 32
943-73-7 (L-Homophenylalanine) Related Products
- 56-45-1(L-Serine)
- 63-68-3((S)-2-Amino-4-(methylthio)butanoic acid)
- 63-91-2(L-Phenylalanine)
- 74-79-3(L-Arginine)
- 150-30-1(DL-Phenylalanine)
- 673-06-3((2R)-2-Amino-3-phenylpropanoic acid)
- 943-80-6(4-Amino-L-phenylalanine)
- 949-99-5(4-Nitro-L-phenylalanine)
- 1012-05-1(2-Amino-4-phenylbutanoic acid)
- 1676-73-9(gamma-Benzyl L-glutamate)